(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzyl group, a chlorophenyl group, and a thiazinan-2-yl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the benzyl and chlorophenyl groups. Common reagents used in these reactions include alkyl halides, sodium hydride (NaH), and various solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Solvents: DMF, dichloromethane (DCM)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide: Explored for its potential therapeutic applications.
Uniqueness
(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H27ClN2O3S |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-chloro-3-(1,1-dioxothiazinan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H27ClN2O3S/c24-21-9-8-20(17-22(21)26-12-4-5-15-30(26,28)29)23(27)25-13-10-19(11-14-25)16-18-6-2-1-3-7-18/h1-3,6-9,17,19H,4-5,10-16H2 |
InChI Key |
FDESVNDFDQVECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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